molecular formula C7H16N2O B2725860 (2E)-1-(Diethylamino)acetone oxime CAS No. 673-20-1

(2E)-1-(Diethylamino)acetone oxime

Cat. No.: B2725860
CAS No.: 673-20-1
M. Wt: 144.218
InChI Key: VIBCCTKMRUFZKP-BQYQJAHWSA-N
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Description

(2E)-1-(Diethylamino)acetone oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Diethylamino)acetone oxime typically involves the reaction of diethylamine with acetone oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Diethylamine+Acetone Oxime(2E)-1-(Diethylamino)acetone oxime\text{Diethylamine} + \text{Acetone Oxime} \rightarrow \text{this compound} Diethylamine+Acetone Oxime→(2E)-1-(Diethylamino)acetone oxime

The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Diethylamino)acetone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(Diethylamino)acetone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: A simpler oxime with similar reactivity but lacking the diethylamino group.

    Diethylamine: An amine that can react with various carbonyl compounds to form oximes.

    Methoxime derivatives: Compounds with a methoxy group instead of the diethylamino group.

Uniqueness

(2E)-1-(Diethylamino)acetone oxime is unique due to the presence of both the diethylamino and oxime functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(NE)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCCTKMRUFZKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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